N'-(phenylsulfonyl)thiophene-2-carbohydrazide
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Overview
Description
N’-(phenylsulfonyl)thiophene-2-carbohydrazide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(phenylsulfonyl)thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(phenylsulfonyl)thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the product. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(phenylsulfonyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(phenylsulfonyl)thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-(phenylsulfonyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: A closely related compound with similar structural features.
Phenylsulfonyl hydrazides: Compounds with the phenylsulfonyl group but different core structures.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
N’-(phenylsulfonyl)thiophene-2-carbohydrazide is unique due to the presence of both the phenylsulfonyl and thiophene-2-carbohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
5402-51-7 |
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Molecular Formula |
C11H10N2O3S2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C11H10N2O3S2/c14-11(10-7-4-8-17-10)12-13-18(15,16)9-5-2-1-3-6-9/h1-8,13H,(H,12,14) |
InChI Key |
JROLHGHCNRGCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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